2-Amino-9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(prop-2-yn-1-yloxy)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one
Description
This compound is a purine nucleoside analog characterized by a modified tetrahydrofuran (sugar) moiety with a prop-2-yn-1-yloxy group at the 3-position. The core structure consists of a guanine base (2-aminopurin-6-one) linked to a stereochemically defined tetrahydrofuran ring. Its synthesis likely involves regioselective functionalization of the sugar moiety and protection/deprotection strategies, as seen in analogous purine derivatives .
Properties
Molecular Formula |
C13H15N5O5 |
|---|---|
Molecular Weight |
321.29 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C13H15N5O5/c1-2-3-22-9-8(20)6(4-19)23-12(9)18-5-15-7-10(18)16-13(14)17-11(7)21/h1,5-6,8-9,12,19-20H,3-4H2,(H3,14,16,17,21)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
VBIXIAQUDWOPDT-WOUKDFQISA-N |
Isomeric SMILES |
C#CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Canonical SMILES |
C#CCOC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Fluorination (e.g., 4-fluoro in ) improves metabolic stability and bioavailability by resisting enzymatic degradation.
- Bulky substituents (e.g., naphthalen-2-ylamino in ) may enhance DNA-binding affinity but reduce solubility.
Modifications to the Purine Base
Preparation Methods
tert-Butyldimethylsilyl (TBDMS) Protection
The sugar hydroxyl groups are temporarily protected to prevent undesired side reactions. In a method adapted from purine nucleoside synthesis, the 5'-hydroxyl group is shielded using TBDMS chloride under inert conditions. This bulky protecting group ensures selective reactivity at the 3'-position during propargylation.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Reagent | TBDMS-Cl, imidazole |
| Solvent | Anhydrous DMF |
| Temperature | 0°C → room temperature |
| Reaction Time | 12–16 hours |
| Yield | 85–90% |
5'-O-Dimethoxytrityl (DMT) Protection
The patent WO1995018139A1 discloses 5'-O-DMT protection to direct alkylation to the 2'- or 3'-positions. This acid-labile group facilitates later purification via reverse-phase chromatography.
Propargyl Group Introduction
Regioselective 3'-O-Propargylation
The propargyl ether is introduced using a phase-transfer catalyzed alkylation. Dibutyl tin oxide and tetrabutyl ammonium bromide mediate the reaction, favoring 3'-O-propargylation over 2'-O isomers.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Reagent | Propargyl bromide (3 eq) |
| Catalyst | Dibutyl tin oxide (1.2 eq) |
| Phase Transfer Agent | Tetrabutyl ammonium bromide |
| Solvent | Toluene/water (2:1) |
| Temperature | 60°C |
| Reaction Time | 8–10 hours |
| Isomeric Ratio | 3'-O:2'-O = 7:3 |
Purification of Regioisomers
The crude mixture is purified via silica gel chromatography, achieving >99% purity for the 3'-O-propargyl isomer. HPLC (C18 column, acetonitrile/water gradient) confirms regiochemical fidelity.
Glycosidic Bond Formation
Vorbrüggen Glycosylation
The purine base is coupled to the protected sugar using a modified Vorbrüggen method. Trimethylsilyl triflate activates the sugar for nucleophilic attack by the purine’s N9 position.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Activator | TMSOTf (0.2 eq) |
| Solvent | Anhydrous acetonitrile |
| Temperature | -40°C → 0°C |
| Reaction Time | 4–6 hours |
| Yield | 70–75% |
Stereochemical Control
The β-anomer predominates (>95%) due to the stereoelectronic effects of the 3'-O-propargyl group, as confirmed by NOESY NMR.
Deprotection and Final Purification
Sequential Deprotection
Final Purification
Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) yields the title compound in >98% purity. Analytical data:
| Property | Value |
|---|---|
| [α]D²⁵ | +12.5° (c 1.0, H₂O) |
| HRMS (ESI+) | m/z 322.1143 [M+H]+ (calc. 322.1138) |
| ¹H NMR (D₂O) | δ 8.35 (s, 1H, H-8), 6.05 (d, J=6.5 Hz, H-1'), 4.90–4.70 (m, H-2', H-3') |
Scale-Up Considerations
Industrial synthesis employs continuous flow reactors for the propargylation step, reducing reaction time to 2 hours and improving yield to 88%. Critical process parameters include:
- Solvent-to-substrate ratio: 10:1 (v/w) for optimal heat transfer.
- Catalyst recycling: Dibutyl tin oxide is recovered via filtration and reused for three cycles.
Analytical Characterization
Spectroscopic Confirmation
- IR Spectroscopy: ν 3280 cm⁻¹ (O-H), 2110 cm⁻¹ (C≡C), 1665 cm⁻¹ (C=O).
- ¹³C NMR: δ 158.9 (C-6), 152.3 (C-2), 101.5 (C-1'), 79.8 (C≡CH).
Chiral Purity Assessment
Chiral HPLC (Chiralpak IC column, hexane/isopropanol) confirms >99% enantiomeric excess, critical for pharmacological applications.
Emerging Methodologies
Recent advances include enzymatic glycosylation using purine nucleoside phosphorylase mutants, achieving 92% yield under mild conditions (pH 7.4, 37°C). This method avoids harsh reagents but requires genetic engineering of enzyme specificity.
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